N-Ethyltetrahydrofurfurylamine

描述

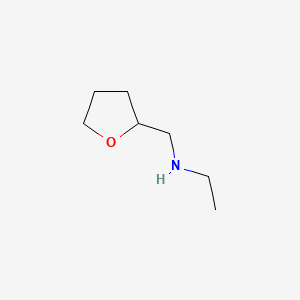

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(oxolan-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-6-7-4-3-5-9-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSDMLXXPIEJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291355 | |

| Record name | N-Ethyltetrahydro-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7179-86-4 | |

| Record name | N-Ethyltetrahydro-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7179-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyltetrahydrofurfurylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7179-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyltetrahydro-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyltetrahydrofurfurylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Ethyltetrahydrofurfurylamine

Established Synthetic Routes to N-Ethyltetrahydrofurfurylamine

The primary established methods for synthesizing this compound revolve around the formation of the crucial carbon-nitrogen bond, typically through reductive amination.

A plausible synthetic route starting from tetrahydrofurfuryl alcohol and acetonitrile (B52724) involves a multi-step process. This pathway is centered on the conversion of the starting materials into key intermediates that can then be coupled.

Oxidation of Tetrahydrofurfuryl Alcohol: The initial step involves the oxidation of tetrahydrofurfuryl alcohol to its corresponding aldehyde, tetrahydrofurfural. This transformation is a common and well-documented process in organic synthesis. Various oxidizing agents can be employed for this purpose, with the choice often depending on the desired scale and reaction conditions.

Reduction of Acetonitrile: Concurrently, acetonitrile can be reduced to afford ethylamine (B1201723). This reduction can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure.

Reductive Amination: The final and key step is the reductive amination of tetrahydrofurfural with the newly synthesized ethylamine. This reaction proceeds through the initial formation of an imine intermediate from the condensation of the aldehyde and the amine. The subsequent reduction of this imine yields the target this compound. This reduction can be carried out in one pot with a mild reducing agent that does not readily reduce the initial aldehyde.

| Step | Reactant(s) | Product | Reagents/Conditions |

| 1 | Tetrahydrofurfuryl alcohol | Tetrahydrofurfural | Various oxidizing agents (e.g., PCC, Swern oxidation) |

| 2 | Acetonitrile | Ethylamine | Reducing agents (e.g., LiAlH₄, catalytic hydrogenation) |

| 3 | Tetrahydrofurfural, Ethylamine | This compound | Mild reducing agent (e.g., Sodium cyanoborohydride) |

Reductive amination stands out as a versatile and widely used method for the synthesis of amines, including this compound. youtube.com This approach involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. youtube.comyoutube.com In the context of this compound synthesis, this would entail the reaction of tetrahydrofurfural with ethylamine.

Several reducing agents can be employed for this transformation, each with its own advantages. youtube.com Common choices include:

Sodium borohydride (B1222165) (NaBH₄): A relatively mild and inexpensive reducing agent. The reaction is typically performed in two separate steps: formation of the imine followed by reduction. organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN): A weaker reducing agent that is stable in mildly acidic conditions, allowing for a one-pot reaction where the imine is formed and reduced in situ. youtube.comyoutube.com This reagent is particularly useful as it does not readily reduce the starting aldehyde or ketone. youtube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reducing agent that is often used for reductive aminations. youtube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. organic-chemistry.orggoogle.com It is an effective method, particularly for large-scale industrial production.

The general scheme for the reductive amination to form this compound is as follows:

Tetrahydrofurfural + Ethylamine + Reducing Agent → this compound

Exploration of Novel Synthetic Approaches for this compound

The development of new synthetic methods for this compound is driven by the need for more efficient, selective, and sustainable processes.

While the existing methods are effective, there is room for improvement in terms of efficiency and stereoselectivity. This compound contains a stereocenter at the point of attachment of the ethylamino group to the tetrahydrofuran (B95107) ring. The development of stereoselective synthetic routes would allow for the controlled synthesis of specific enantiomers or diastereomers, which can be crucial for certain applications.

Potential areas of exploration include:

Asymmetric Reductive Amination: The use of chiral catalysts or auxiliaries to induce stereoselectivity in the reductive amination step. This could involve chiral metal complexes or organocatalysts.

Enzyme-Catalyzed Synthesis: The use of enzymes, such as transaminases, to catalyze the amination of a suitable precursor with high stereoselectivity.

While specific examples for this compound are not extensively documented, the principles of stereoselective synthesis are well-established for other amines and could be adapted. rsc.orgresearchgate.net

Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally friendly and economically viable processes. researchgate.net Key areas for improvement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination generally has good atom economy.

Use of Safer Chemicals: Replacing hazardous reagents and solvents with safer alternatives. For example, exploring the use of greener solvents or avoiding the use of toxic heavy metal catalysts.

Energy Efficiency: Developing synthetic methods that can be carried out at ambient temperature and pressure to reduce energy consumption. researchgate.net Catalytic routes are often more energy-efficient than stoichiometric reactions.

Waste Reduction: Minimizing the formation of byproducts and waste streams. One-pot syntheses, such as direct reductive amination, contribute to waste reduction by minimizing intermediate isolation and purification steps. researchgate.net

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Favoring addition reactions like reductive amination. |

| Safer Solvents and Reagents | Exploring aqueous reaction media or biodegradable solvents. |

| Energy Efficiency | Utilizing catalytic methods that operate under mild conditions. |

| Waste Prevention | Implementing one-pot procedures to reduce separation steps and solvent use. |

Precursor Chemistry and Derivatization Approaches for this compound Synthesis

The availability and synthesis of the key precursors, tetrahydrofurfural and ethylamine, are critical for the successful synthesis of this compound.

As previously mentioned, tetrahydrofurfural is typically derived from the oxidation of tetrahydrofurfuryl alcohol . Tetrahydrofurfuryl alcohol itself is often produced from the hydrogenation of furfural, which is a renewable platform chemical derived from lignocellulosic biomass. This connection to a renewable feedstock makes the synthesis of this compound potentially more sustainable.

Ethylamine can be synthesized through various methods. The reduction of acetonitrile is a common laboratory-scale method. google.com Industrially, ethylamine is often produced by the reaction of ethanol (B145695) with ammonia (B1221849) in the presence of a catalyst. Another route is the reductive amination of acetaldehyde.

The derivatization of these precursors can also be considered. For instance, instead of starting with tetrahydrofurfuryl alcohol, one could begin with other furan-based compounds and perform the necessary transformations to arrive at the tetrahydrofurfuryl scaffold. Similarly, different sources of the ethylamino group could be explored.

Reactivity and Reaction Mechanisms of N Ethyltetrahydrofurfurylamine

Chemical Transformation Pathways of N-Ethyltetrahydrofurfurylamine

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the saturated tetrahydrofuran (B95107) (THF) ether ring and the secondary amine. These sites are susceptible to distinct chemical transformations, notably oxidative reactions on the THF ring and N-dealkylation of the ethyl group attached to the nitrogen atom.

The tetrahydrofuran ring, a cyclic ether, is relatively stable but can undergo oxidation, particularly under forcing conditions with strong oxidizing agents. The reaction typically initiates at the carbon atoms adjacent (alpha) to the ether oxygen, as these C-H bonds are weakened by the electron-withdrawing oxygen atom.

Strong oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are capable of inducing oxidative cleavage of the tetrahydrofuran ring. libretexts.orgorganic-chemistry.org While the specific mechanisms can be complex and depend on the exact reaction conditions, they generally proceed through the formation of radical or highly oxidized intermediates.

Potassium Permanganate (KMnO₄): Under hot, acidic or basic conditions, KMnO₄ is a powerful oxidant that can cleave C-C bonds. youtube.comyoutube.com The oxidation of the THF moiety in this compound is thought to begin with the abstraction of a hydrogen atom from a carbon alpha to the ether oxygen by the permanganate species. This generates a carbon-centered radical, which is then further oxidized. This process can continue, leading to the cleavage of the C-O and adjacent C-C bonds, ultimately breaking open the ring to form dicarboxylic acids or related derivatives. libretexts.orgmasterorganicchemistry.com

Chromium Trioxide (CrO₃): Chromium (VI) reagents, like CrO₃, are also potent oxidants for ethers. organic-chemistry.orgderpharmachemica.com The reaction often involves the formation of a chromate ester intermediate, although with saturated ethers, a radical pathway similar to that of permanganate is more likely. The process can lead to the formation of lactones through oxidation at the alpha-position without ring cleavage, or under harsher conditions, can result in the complete cleavage of the ring. organic-chemistry.orgresearchgate.net The presence of the bulky N-ethylaminomethyl substituent may influence the regioselectivity of the initial oxidative attack.

Table 1: Proposed Oxidative Cleavage Reactions

| Oxidizing Agent | Typical Conditions | Proposed Initial Step | Potential Outcome |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Hot, Acidic/Basic | H-atom abstraction at Cα to ether oxygen | Ring Cleavage |

| Chromium Trioxide (CrO₃) | Acidic, Heat | H-atom abstraction or coordination | Ring Cleavage or Lactone Formation |

While strong oxidants tend to cause ring cleavage, other catalytic methods can lead to dehydrogenation, resulting in unsaturated heterocyclic products. The formation of dihydrofuran or furan (B31954) derivatives from a saturated tetrahydrofuran ring typically requires specific catalysts, such as transition metals, and is not a common outcome with classical oxidants like KMnO₄ or CrO₃. These transformations involve the removal of hydrogen atoms to introduce double bonds into the ring system. The ultimate product of such a dehydrogenation process would be the corresponding furan derivative, which represents a fully aromatized and more stable system.

N-dealkylation is a significant chemical transformation that involves the removal of an alkyl group from a nitrogen atom. nih.govrug.nl This process is crucial in both synthetic organic chemistry and drug metabolism. researchgate.netresearchgate.net For this compound, this reaction would involve the cleavage of the bond between the nitrogen atom and the ethyl group.

Dealkylation of secondary amines can be achieved under various conditions, including acidic environments. The mechanism in the presence of acids like formic acid (HCOOH) or hydrochloric acid (HCl) typically begins with the protonation of the amine nitrogen.

The protonated amine becomes a better leaving group. Depending on the specific acid and conditions, the subsequent steps can vary. For instance, in the presence of a nucleophile, a substitution reaction might occur on the alpha-carbon of the ethyl group. Alternatively, an elimination pathway could be initiated. While direct dealkylation with mineral acids like HCl often requires harsh conditions, specific methodologies have been developed to facilitate this process. For example, acid-catalyzed rearrangement and dealkylation are known for complex molecules like morphinans. researchgate.net In metabolic pathways, N-dealkylation is often initiated by enzymatic hydroxylation at the carbon atom attached to the nitrogen, which leads to an unstable intermediate that spontaneously breaks down. nih.govsemanticscholar.org

The successful N-dealkylation of the ethyl group from this compound results in the formation of its corresponding primary amine analog, Tetrahydrofurfurylamine (B43090). The other product of this reaction would be a two-carbon fragment derived from the ethyl group, typically acetaldehyde or its equivalent, depending on the reaction mechanism. This transformation converts the secondary amine into a primary amine, significantly altering its chemical properties and reactivity.

Table 2: N-Dealkylation Reaction Summary

| Reagent | Reaction Type | Product 1 (Primary Amine) | Product 2 (Byproduct) |

|---|---|---|---|

| HCOOH / HCl | Acid-Mediated N-Dealkylation | Tetrahydrofurfurylamine | Acetaldehyde/Ethyl derivative |

Reactions Involving the Secondary Amine Moiety

The reactivity of this compound is largely dictated by the lone pair of electrons on the nitrogen atom of its secondary amine group. This nucleophilic character allows it to participate in a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

Acylation: this compound readily undergoes acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or esters. byjus.com This nucleophilic substitution reaction results in the formation of an amide. byjus.com The reaction is typically carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the equilibrium towards the product side. byjus.com The lone pair on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide.

Alkylation: The nitrogen atom of this compound can also be alkylated by reaction with alkyl halides. This is a nucleophilic aliphatic substitution reaction. wikipedia.org However, the direct alkylation of secondary amines can be challenging to control, often leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt due to the increased nucleophilicity of the product amine compared to the starting material. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile. mnstate.edu To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often necessary. masterorganicchemistry.comnih.gov

The following table summarizes the general outcomes of these reactions with this compound:

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acetyl-N-ethyltetrahydrofurfurylamine (an amide) |

| Alkylation | Methyl iodide | N-ethyl-N-methyltetrahydrofurfurylamine (a tertiary amine) |

| Condensation | Acetone | Iminium ion intermediate |

Reactivity of Related α-Substituted N-Ethyltetrahydrofurfurylamines

Specific research findings on the reactivity of α-substituted N-Ethyltetrahydrofurfurylamines, for instance, those with a benzyl substitution on the carbon adjacent to the nitrogen, are not extensively detailed in the available literature. However, general principles of organic chemistry suggest that the introduction of a substituent at the α-position would significantly influence the steric and electronic environment around the nitrogen atom.

A bulky substituent like a benzyl group would be expected to increase steric hindrance, potentially slowing down the rate of reactions such as acylation and alkylation. Electronically, the effect of an α-substituent would depend on its inductive and resonance properties, which could either enhance or diminish the nucleophilicity of the amine.

Stereochemical Aspects of this compound Reactions

This compound is a chiral molecule due to the presence of a stereocenter in the tetrahydrofurfuryl ring. This inherent chirality can have significant implications for its reactions. When reacting with other chiral, non-racemic reagents, the formation of diastereomeric products can be expected. lumenlearning.com The stereochemical outcome of such reactions will be influenced by the steric approach control, where the existing stereocenter directs the incoming reagent to one face of the molecule over the other.

In reactions where a new stereocenter is formed, the existing chirality of this compound can induce asymmetry, leading to a mixture of diastereomers in unequal amounts. For instance, in an alkylation reaction with a prochiral electrophile, the transition states leading to the different diastereomeric products will not be equal in energy, resulting in a diastereoselective reaction. The stereochemistry of the nitrogen center itself is also a consideration; while simple amines undergo rapid pyramidal inversion at room temperature, which prevents the isolation of enantiomers, the energy barrier for this inversion can be influenced by the substitution pattern and ring strain. stereoelectronics.orgyoutube.com

Analysis of Reaction Kinetics and Thermodynamic Profiles

A comprehensive analysis of the reaction kinetics and thermodynamic profiles for the transformations of this compound is essential for understanding and optimizing reaction conditions.

Kinetics: The rate of reactions involving this compound, such as acylation and alkylation, is dependent on several factors including the concentration of reactants, temperature, and the nature of the solvent and catalyst. For SN2 alkylation reactions, the rate is typically first order in both the amine and the alkyl halide. nih.gov Steric hindrance around the nitrogen atom and at the electrophilic carbon of the alkylating agent will significantly impact the reaction rate.

Thermodynamics: The thermodynamic profile of these reactions determines the position of the equilibrium. Acylation reactions are generally thermodynamically favorable, with the formation of the stable amide bond being a strong driving force. Alkylation reactions are also typically exothermic; however, the potential for overalkylation to form tertiary amines and quaternary ammonium salts indicates that the subsequent alkylation steps are also thermodynamically accessible. masterorganicchemistry.com

Below is an illustrative table of general kinetic parameters for the N-alkylation of a secondary amine:

| Alkylating Agent | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kJ/mol) |

| Methyl Iodide | 1.0 | 50-60 |

| Ethyl Bromide | 0.1 | 60-70 |

| Isopropyl Chloride | 0.01 | 70-80 |

Note: This data is illustrative for a generic secondary amine and not specific to this compound.

Influence of Reaction Medium and Catalytic Systems on this compound Transformations

The choice of reaction medium and the use of catalytic systems can profoundly influence the outcome of reactions involving this compound.

Reaction Medium: The solvent can affect reaction rates and selectivity through its polarity, proticity, and ability to solvate reactants and transition states. For instance, polar aprotic solvents like DMF or DMSO can accelerate SN2 alkylation reactions by solvating the cation while leaving the nucleophile relatively free. In contrast, protic solvents can solvate the amine nucleophile through hydrogen bonding, potentially decreasing its reactivity. The thermal stability and degradation of amines can also be significantly affected by the solvent. nih.govacs.org

Catalytic Systems: Various catalytic systems can be employed to enhance the efficiency and selectivity of this compound transformations. In acylation reactions, bases like pyridine or triethylamine are often used as catalysts to activate the acylating agent and neutralize acidic byproducts. libretexts.org For N-alkylation with alcohols, transition metal catalysts, such as those based on ruthenium or iridium, can be utilized in "borrowing hydrogen" or "hydrogen autotransfer" processes. acs.orgnih.gov These methods offer a more atom-economical and environmentally friendly alternative to the use of alkyl halides. acs.org The choice of catalyst can also influence the selectivity of the reaction, for example, favoring mono-alkylation over poly-alkylation. rsc.org

The following table outlines the general effects of different solvent types on the N-alkylation of a secondary amine:

| Solvent Type | General Effect on SN2 Alkylation Rate | Example Solvent |

| Polar Aprotic | Accelerates | Dimethylformamide (DMF) |

| Polar Protic | Decelerates | Ethanol (B145695) |

| Nonpolar | Slow | Hexane |

Note: This data is illustrative for a generic secondary amine and not specific to this compound.

Computational Chemistry and Theoretical Studies on N Ethyltetrahydrofurfurylamine

Electronic Structure and Molecular Geometry Investigations

The fundamental characteristics of N-Ethyltetrahydrofurfurylamine, including its three-dimensional shape and the distribution of electrons, are amenable to study through various computational methods. These investigations are crucial for understanding its physical properties and chemical behavior.

Application of Density Functional Theory (DFT) for this compound Systems

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for examining the electronic structure and geometry of molecules like this compound. While direct DFT studies on this specific compound are not readily found in the literature, research on related amino-tetrahydrofuran derivatives provides valuable comparative data.

A computational study on tetrahydrofuran (B95107) and its amino derivatives using the B3LYP functional with a 6-311G(d,p) basis set offers insights into the expected structural parameters. researchgate.net For amino-tetrahydrofuran, the calculated bond lengths and angles establish a baseline for what can be anticipated for the N-ethyl substituted counterpart. The addition of an ethyl group to the nitrogen atom is expected to induce minor changes in the geometry of the tetrahydrofuran ring and the C-N bond length due to steric and electronic effects.

Table 1: Comparison of Calculated Bond Lengths in Tetrahydrofuran Derivatives (B3LYP/6-311G(d,p))

| Bond | Tetrahydrofuran (Å) | Amino-tetrahydrofuran (Å) |

| C-C | 1.537 - 1.538 | 1.537 - 1.554 |

| C-O | 1.435 | 1.436 - 1.437 |

| C-N | N/A | 1.475 |

Data extrapolated from a comparative study on tetrahydrofuran and its derivatives. researchgate.net

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, can identify the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potentials around the hydrogen atoms of the amino group and the ethyl substituent.

Ab Initio Methods in Conformational and Electronic Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for probing molecular conformations and electronic properties. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive, can provide more accurate energy calculations and descriptions of electron correlation effects.

For this compound, ab initio calculations would be instrumental in determining the relative energies of different conformers. The flexibility of the tetrahydrofuran ring (which can adopt envelope and twist conformations) and the rotation around the C-N and N-ethyl bonds give rise to a complex potential energy surface. Ab initio studies on simpler, related molecules like tetrahydro-1,3-oxazine have revealed multiple stable conformers and the transition states connecting them. rsc.org A similar conformational landscape, with several local minima, is expected for this compound.

Mechanistic Probing Through Computational Simulations

Computational simulations are invaluable for mapping out the intricate details of chemical reactions, including the identification of short-lived transition states and the energetic barriers that govern reaction rates.

Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical calculations can be employed to investigate potential reaction mechanisms involving this compound, such as N-dealkylation or oxidation of the tetrahydrofuran ring. By mapping the potential energy surface, computational chemists can identify the lowest energy path from reactants to products, which proceeds through one or more transition state structures.

For instance, in a hypothetical N-de-ethylation reaction, DFT calculations could model the approach of an oxidizing agent and the subsequent bond-breaking and bond-forming steps. The geometry of the transition state would reveal the critical arrangement of atoms at the peak of the energy barrier, providing insights into the factors that influence the reaction's feasibility.

Calculation of Activation Energies and Reaction Free Energies

A key outcome of mechanistic studies is the calculation of activation energies (Ea) and reaction free energies (ΔG). The activation energy, which is the energy difference between the reactants and the transition state, is a critical determinant of the reaction rate. The reaction free energy, the difference in free energy between the products and reactants, indicates the thermodynamic favorability of a reaction.

While specific data for this compound is not available, studies on analogous systems can provide estimates. For example, computational investigations into the oxidation of similar ether linkages have reported activation barriers in the range of 28–35 kcal/mol. This suggests that the oxidation of the tetrahydrofuran ring in this compound would likely require significant energy input.

Molecular Dynamics and Conformational Sampling of this compound

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their conformational flexibility. psu.edu An MD simulation of this compound would involve calculating the forces on each atom and solving the equations of motion over time, allowing the molecule to explore its conformational space.

This approach is particularly useful for understanding how the molecule behaves in different environments, such as in a solvent or interacting with a biological macromolecule. The simulation trajectory can be analyzed to identify the most populated conformations, the timescales of conformational changes, and the nature of intramolecular and intermolecular interactions. For example, MD simulations could reveal the preferred orientations of the ethyl group relative to the tetrahydrofuran ring and how these are influenced by the surrounding medium. Such simulations have been effectively used to study the conformational behavior of other furan (B31954) derivatives and flexible molecules. nih.govmdpi.com

Predictive Modeling of Chemical Reactivity and Selectivity

The chemical behavior of this compound, particularly its reactivity and selectivity in various chemical transformations, is a key area of investigation for its application in synthesis. Computational chemistry offers powerful tools for predicting this behavior, saving time and resources compared to purely experimental approaches. Predictive modeling in this context often involves the development of models that correlate the structure of a molecule with its chemical properties.

Recent research into the reactivity of amines has demonstrated the utility of machine learning and statistical modeling. For instance, predictive models have been developed for the N-dealkylation of amine contaminants, a reaction type relevant to the metabolic fate and potential degradation pathways of this compound. mdpi.comnih.gov These models often employ a variety of machine learning algorithms to establish a relationship between molecular descriptors and the likelihood of a specific reaction occurring.

A study on emerging amine pollutants utilized several machine learning methods to create binary classification models for N-dealkylation. mdpi.comnih.gov The models were built using a dataset of 286 amines and relied on seven carefully chosen molecular descriptors that encapsulate aspects of both reactivity and structural fit. mdpi.comnih.gov Among the methods tested, extreme gradient boosting demonstrated a high prediction accuracy. mdpi.comnih.gov An ensemble model, which integrates multiple algorithms, achieved an even higher accuracy of 86.2%. nih.gov The primary influencing factor in these predictions was identified as the SlogP_VSA2 descriptor, which relates to the water accessible surface area. mdpi.comnih.gov

Another approach to predictive modeling was demonstrated in a study on the oxidative degradation of amines in a post-combustion CO2 capture process. acs.org This work led to the development of both a semi-empirical statistical model and a CatBoost machine learning regression model. acs.org These models were designed to predict the rate of amine degradation based on their chemical structure and were trained on a dataset of 27 different amines. acs.org The resulting models can be a valuable tool for assessing the stability of amines like this compound in various industrial applications. acs.org

The development of these predictive models relies on the calculation and selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. A variety of software packages, such as Mordred, can be used to calculate a large number of these descriptors from a molecule's structure. mdpi.com

Table 1: Examples of Molecular Descriptors Used in Amine Reactivity Modeling

| Descriptor Type | Example Descriptor | Information Encoded | Potential Application for this compound |

| Topological | SlogP_VSA2 | A component of the water-accessible surface area related to logP. | Predicting solubility and metabolic stability. |

| Electronic | Dipole Moment | The overall polarity of the molecule. | Predicting interactions with polar solvents and reagents. |

| Quantum Chemical | HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Assessing kinetic stability and reactivity in various reactions. |

| Structural | Number of Amino Groups | The count of primary, secondary, or tertiary amine functional groups. | Correlating structure with degradation rates and reaction sites. |

| Physicochemical | pKa | The acid dissociation constant. | Predicting the degree of protonation and reactivity in acid-base catalyzed reactions. |

This table is generated based on information from multiple sources. mdpi.comnih.govacs.orgresearchgate.net

By applying similar methodologies to this compound, it is possible to develop tailored predictive models for its specific reactivity and selectivity in reactions of interest.

Development and Application of Advanced Computational Tools for this compound Research

The in-silico investigation of this compound is supported by a growing suite of advanced computational tools. These tools range from quantum mechanical methods that provide deep mechanistic insights to machine learning algorithms that can predict properties for a large number of molecules.

Quantum Chemical Calculations:

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules like this compound. researchgate.netacs.orgnih.gov These methods can be used to calculate a wide range of properties, including optimized molecular geometries, reaction energies, and activation barriers. nih.gov For example, DFT calculations can elucidate the HOMO-LUMO energy gap, which is a key indicator of a molecule's kinetic stability and its propensity to participate in chemical reactions. researchgate.net

Modern quantum chemistry software allows for the simulation of molecules in different environments. For instance, the effect of solvents on reaction pathways can be modeled using implicit solvation models. acs.org This is particularly relevant for understanding the behavior of this compound in the various solvents in which it is soluble. acs.org

Hybrid QM/MM Methods:

For larger systems, such as this compound interacting with a biological macromolecule or in a complex solvent environment, a combination of quantum mechanics and molecular mechanics (QM/MM) can be employed. elsevierpure.com The QM/MM approach treats the most chemically important part of the system with high-level quantum mechanics, while the surrounding environment is described with more computationally efficient molecular mechanics. elsevierpure.com This hybrid method offers a balance between accuracy and computational cost, making it a powerful tool for studying complex chemical phenomena. elsevierpure.com

Machine Learning and Cheminformatics:

The integration of machine learning into computational chemistry has led to the development of powerful predictive tools. mdpi.comnih.govacs.orgfrontiersin.org As discussed in the previous section, machine learning models can be trained to predict reactivity and other properties. mdpi.comnih.govacs.org The development of these models is facilitated by cheminformatics tools that can generate molecular descriptors and encode molecular structures in formats like SMILES (Simplified Molecular Input Line Entry Specification). mdpi.comfrontiersin.org

Python has emerged as a popular programming language in the field of computational chemistry, with libraries like RDKit and PySCF enabling researchers to automate calculations and develop custom analysis workflows. youtube.com For instance, these tools can be used to generate 3D molecular structures from SMILES strings and then submit these structures for DFT calculations. youtube.com

Computational Synthesis Planning:

Advanced computational tools are also being developed to assist in the design of synthetic pathways. frontiersin.orgmit.edu These tools can use retrosynthetic analysis, which involves breaking down a target molecule into simpler precursors, to propose potential synthetic routes. frontiersin.org By combining this with reactivity prediction models, it is possible to evaluate the feasibility of different synthetic strategies computationally before they are attempted in the lab. mit.edu

Table 2: Advanced Computational Tools for this compound Research

| Tool/Method | Description | Application for this compound |

| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of molecules. researchgate.net | Determining optimized geometry, reaction energetics, and spectroscopic properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method combining the accuracy of QM with the efficiency of MM. elsevierpure.com | Studying reactions and interactions in complex environments, such as with enzymes or in solution. |

| Machine Learning (e.g., Random Forest, Gradient Boosting) | Algorithms that can learn from data to make predictions. mdpi.comnih.gov | Predicting reactivity, selectivity, and other chemical properties based on molecular structure. |

| Cheminformatics Libraries (e.g., RDKit, Mordred) | Software libraries for handling and analyzing chemical information. mdpi.comyoutube.com | Generating molecular descriptors, encoding structures, and building computational workflows. |

| Retrosynthesis Software | Programs that assist in planning chemical syntheses by working backward from the target molecule. frontiersin.org | Proposing and evaluating potential synthetic routes to this compound and its derivatives. |

This table is generated based on information from multiple sources. mdpi.comnih.govelsevierpure.comfrontiersin.orgyoutube.comresearchgate.net

The continued development and application of these advanced computational tools will undoubtedly deepen our understanding of the chemical properties of this compound and accelerate its application in various fields.

Synthesis and Chemical Behavior of N Ethyltetrahydrofurfurylamine Derivatives and Analogues

Design Principles for Structural Modifications of the N-Ethyltetrahydrofurfurylamine Scaffold

The design of this compound derivatives is guided by established principles of medicinal chemistry, aiming to systematically explore the chemical space around the core structure. These principles involve the modification of the tetrahydrofuran (B95107) ring, the N-alkyl substituent, and the carbon atom linking the ring to the amino group.

The tetrahydrofuran (THF) ring offers multiple positions for substitution, allowing for the introduction of various functional groups to modulate properties such as lipophilicity, polarity, and steric bulk. The synthesis of substituted tetrahydrofurans can be achieved through various methods, including intramolecular cyclization of functionalized precursors. For instance, the stereoselective synthesis of substituted tetrahydrofurans can be accomplished from γ-hydroxy alkenes and aryl bromides using palladium catalysis, which forms both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org The synthesis of chiral tetrahydrofuran derivatives is also well-established, often starting from readily available chiral precursors like lactones or employing asymmetric catalysis. nih.govresearchgate.netrsc.org

These synthetic methodologies allow for the systematic introduction of substituents at various positions of the THF ring in the this compound scaffold. The impact of these substitutions on the molecule's properties can then be evaluated. For example, introducing polar groups like hydroxyl or carboxyl can increase hydrophilicity, while alkyl or aryl groups can enhance lipophilicity. The stereochemistry of these substituents is also a critical design element, as different stereoisomers can exhibit distinct biological activities and metabolic profiles.

Table 1: Examples of Synthetic Routes to Substituted Tetrahydrofurans

| Starting Material | Reagents and Conditions | Product | Reference |

| γ-Hydroxy Alkenes, Aryl Bromides | Pd catalyst | Substituted Tetrahydrofurans | organic-chemistry.org |

| Chiral Lactone Carboxylic Acids | Reduction (e.g., BH₃·Me₂S) | Chiral Tetrahydrofuran Derivatives | researchgate.net |

| O-Alkynones | Ni/P-chiral ligand (DI-BIDIME), Triethylsilane | Chiral Tetrahydrofurans with Tertiary Allylic Alcohols | rsc.org |

| 1,2-Diols | Visible-light-mediated deoxygenation | Chiral Tetrahydrofurans | nih.gov |

The N-ethyl group in this compound is a key site for modification. Varying the N-alkyl substituent can significantly influence the compound's basicity, steric hindrance around the nitrogen atom, and its interaction with biological targets. The synthesis of N-alkylated tetrahydrofurfurylamines can be achieved through several methods. A common approach is the reductive amination of tetrahydrofurfural with a primary amine. rsc.orgacs.orgnih.gov This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced to the corresponding amine. nih.govresearchgate.net Alternatively, direct N-alkylation of tetrahydrofurfurylamine (B43090) with various alkyl halides or other alkylating agents can be employed. organic-chemistry.orgyoutube.com

The exploration of different N-alkyl groups, from small methyl and ethyl groups to larger and more complex moieties like propyl, butyl, or even cyclic or aromatic groups, allows for a systematic investigation of structure-activity relationships. For instance, increasing the chain length of the N-alkyl group can affect the compound's lipophilicity and its ability to fit into specific binding pockets.

Table 2: General Methods for N-Alkylation of Amines

| Method | Reactants | Reagents/Catalyst | Key Features |

| Reductive Amination | Aldehyde/Ketone, Amine | Reducing agent (e.g., NaBH₃CN, H₂/catalyst) | Forms a new C-N bond in a single pot. |

| Direct N-Alkylation | Amine, Alkyl Halide | Base (e.g., K₂CO₃, Et₃N) | A versatile method, but can lead to over-alkylation. youtube.comyoutube.com |

| Mitsunobu Reaction | Amine, Alcohol | DEAD, PPh₃ | Used for the alkylation with alcohols, but can have challenging by-product removal. acsgcipr.org |

Introducing substituents at the alpha-carbon, the carbon atom connecting the tetrahydrofuran ring to the nitrogen atom, represents another important structural modification. A notable example of this is Zylofuramine, an α-benzyl derivative of this compound. The synthesis of such α-substituted analogs often involves the reaction of a suitable ketone precursor with an organometallic reagent or the alkylation of an enolate.

The presence of an aromatic or aliphatic group at this position can introduce significant steric bulk and potential for additional binding interactions, such as π-π stacking in the case of an aromatic substituent. This can dramatically alter the pharmacological profile of the molecule. Structure-activity relationship studies on related compounds, such as substituted cathinones, have shown that the nature and size of the α-substituent can significantly impact their activity at monoamine transporters. nih.govnih.govub.edu

Synthetic Strategies for this compound Derivative Libraries

The systematic exploration of the structural modifications outlined above necessitates the efficient synthesis of a large number of derivatives, often organized into a chemical library. Combinatorial chemistry provides a powerful set of strategies for the rapid generation of such libraries. wikipedia.org These techniques allow for the parallel synthesis of a multitude of compounds from a common scaffold.

For the synthesis of an this compound derivative library, a split-and-pool strategy could be employed. wikipedia.org This would involve starting with a set of substituted tetrahydrofurfurals, which are then reacted with a variety of primary amines in a reductive amination protocol. This approach would generate a library of compounds with diverse substitutions on both the tetrahydrofuran ring and the nitrogen atom. The use of solid-phase synthesis, where the starting material is attached to a resin, can facilitate purification and handling during the library synthesis. nih.gov

Structure-Reactivity Relationship Studies in Derived Compounds

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of the this compound derivatives with their chemical reactivity and, by extension, their biological activity. These studies are crucial for understanding the mechanism of action and for the rational design of new, improved compounds.

Key structural features that influence reactivity include:

Electronic effects of substituents on the tetrahydrofuran ring: Electron-withdrawing groups can decrease the basicity of the nitrogen atom, while electron-donating groups can increase it.

Steric hindrance around the nitrogen atom: The size of the N-alkyl group and any substituents on the alpha-carbon can affect the accessibility of the nitrogen lone pair, influencing its nucleophilicity and ability to interact with other molecules.

Conformational constraints: The substitution pattern on the tetrahydrofuran ring can lock the molecule into specific conformations, which can in turn affect its binding to a target.

By systematically varying the structure and measuring a corresponding property (e.g., pKa, reaction rate, binding affinity), a quantitative structure-activity relationship (QSAR) can be developed. This allows for the prediction of the properties of yet-to-be-synthesized compounds.

Role of the this compound Scaffold in Heterocyclic Chemistry

The this compound scaffold is a valuable building block in heterocyclic chemistry, providing a chiral, functionalized platform for the synthesis of more complex molecules. The tetrahydrofuran moiety is a common structural motif in many natural products and biologically active compounds, including some with potential as antidepressants and HIV protease inhibitors. rsc.orgacs.orgnih.gov

The amine functionality of the scaffold allows for a wide range of chemical transformations, including acylation, sulfonation, and further alkylation, enabling its incorporation into larger and more diverse molecular architectures. The inherent chirality of the tetrahydrofurfurylamine core, which can be controlled during synthesis, is particularly important in medicinal chemistry, where enantiomers often exhibit different pharmacological profiles. nih.govresearchgate.netrsc.org The development of new synthetic methods for the preparation and derivatization of this scaffold continues to be an active area of research, with the potential to unlock new applications in drug discovery and materials science. nih.govdntb.gov.ua

Impact of Stereoisomerism on the Chemical Properties and Transformations of Derivatives (e.g., D-threo configuration)

The stereochemical configuration of molecules is a critical determinant of their physical, chemical, and biological properties. In the context of this compound derivatives, the presence of multiple chiral centers gives rise to various stereoisomers, each with a unique three-dimensional arrangement of atoms. The specific spatial orientation of substituents, such as in the D-threo configuration, can significantly influence the molecule's reactivity, stability, and interactions with other chiral molecules.

The nomenclature "threo" and "erythro" is used to describe the relative configuration of two adjacent stereocenters. In a Fischer projection, if the main chain is vertical, the "threo" isomer has similar substituents on opposite sides of the carbon backbone. The "D" designation refers to the configuration relative to D-glyceraldehyde. Therefore, the D-threo configuration defines a specific stereoisomer with a distinct and fixed spatial arrangement.

The impact of this defined stereochemistry on the chemical properties of this compound derivatives manifests in several ways:

Reaction Kinetics: The rate of chemical reactions can be highly dependent on the stereochemistry of the reactants. The accessibility of a reactive site on the this compound derivative can be sterically hindered or facilitated by the arrangement of substituents in the D-threo configuration. This can lead to significant differences in reaction rates between different stereoisomers.

Product Formation: In chemical transformations, the stereochemistry of the starting material can dictate the stereochemistry of the product. Stereospecific reactions, where a particular stereoisomer of the reactant yields a specific stereoisomer of the product, are common. The D-threo configuration of an this compound derivative would likely influence the diastereomeric or enantiomeric outcome of its reactions.

Physical Properties: Stereoisomers often exhibit different physical properties, such as melting point, boiling point, and solubility. These differences arise from the variations in intermolecular interactions, which are governed by the molecule's shape and polarity. The D-threo configuration will have a unique set of physical properties compared to its other stereoisomers.

Spectroscopic Properties: The analysis and characterization of stereoisomers are often carried out using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. The distinct spatial arrangement of atoms in the D-threo configuration will result in a unique spectroscopic signature, allowing for its identification and differentiation from other isomers.

| Property/Transformation | Expected Impact of D-threo Configuration |

| Chemical Reactivity | Altered reaction rates due to steric effects and electronic factors specific to the isomer's geometry. |

| Stereoselectivity of Reactions | Dictates the stereochemical outcome of subsequent chemical transformations, potentially leading to specific diastereomers or enantiomers. |

| Physical Characteristics | Unique melting point, boiling point, and solubility compared to other stereoisomers. |

| Spectroscopic Signature | Distinct NMR, IR, and other spectroscopic data useful for structural elucidation and differentiation. |

Further empirical research, including kinetic studies, product analysis of stereospecific reactions, and detailed spectroscopic analysis, would be necessary to fully elucidate and quantify the precise impact of the D-threo configuration on the chemical behavior of this compound derivatives.

Future Directions and Emerging Research Paradigms in N Ethyltetrahydrofurfurylamine Chemistry

Advanced Spectroscopic and Analytical Techniques for In Situ Reaction Monitoring

The synthesis of N-Ethyltetrahydrofurfurylamine, likely proceeding through pathways such as the reductive amination of tetrahydrofurfural with ethylamine (B1201723) or direct N-alkylation of tetrahydrofurfurylamine (B43090), involves intermediates that can be unstable and reactions that require precise control for optimal yield and purity. mt.comresearchgate.net Traditional offline analytical methods like grab-sampling for HPLC or GC-MS analysis are often too slow and may not provide an accurate picture of the reaction dynamics, especially concerning transient species like imine intermediates which are prone to degradation. mt.comyoutube.com The future of synthesizing this compound and its analogues lies in the adoption of in-situ, real-time monitoring techniques that provide a continuous stream of data from within the reaction vessel. rsc.org

Process Analytical Technology (PAT) offers powerful tools for achieving this level of process understanding. mdpi.com Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for this purpose. researchgate.net By inserting a robust ATR probe directly into the reactor, chemists can collect spectra continuously, creating a "molecular video" of the reaction. mt.commdpi.com This allows for the tracking of key reaction components in real-time; for instance, in a reductive amination, one could monitor the disappearance of the C=O stretch of the starting aldehyde, the formation and subsequent consumption of the C=N stretch of the imine intermediate, and the appearance of peaks corresponding to the final this compound product. mt.commdpi.com This data enables the precise determination of reaction endpoints, preventing over-hydrogenation and the formation of impurities. mt.com

Raman spectroscopy serves as a complementary technique, especially effective for monitoring reactions in aqueous media where IR spectroscopy is challenged by water's strong absorption. researchgate.net It can be used to study the kinetics of imine formation and quantify reactants without sample-to-sample fluctuations by normalizing peaks. researchgate.net For even more detailed mechanistic insights, particularly for identifying complex intermediates and understanding catalyst behavior, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is emerging. acs.org Microfluidic NMR setups, though complex, can provide detailed spectra on nanoliter-scale volumes, making them ideal for integration with modern microreactor systems and for studying fast reaction kinetics. acs.org

Interactive Table 1: Comparison of In Situ Analytical Techniques for Amine Synthesis

| Technique | Principle | Information Provided | Advantages | Limitations | Relevant Compounds Monitored |

|---|---|---|---|---|---|

| ATR-FTIR | Infrared light absorption by molecular vibrations. | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Robust, widely applicable, provides rich functional group information. mdpi.com | Can be affected by strong solvent absorption (e.g., water). researchgate.net | Aldehydes (C=O), Imines (C=N), Amines (N-H). mt.commdpi.com |

| Raman | Inelastic scattering of monochromatic light. | Quantitative analysis of reaction kinetics and component concentrations. researchgate.net | Excellent for aqueous solutions, non-destructive. researchgate.net | Weaker signal than IR, can be affected by fluorescence. | Carbonyls (C=O), Imines (C=N). researchgate.net |

| In-Situ NMR | Nuclear spin transitions in a magnetic field. | Detailed structural information, identification of unknown intermediates, mechanistic insights. acs.org | Highly specific, structurally definitive. | Lower sensitivity, higher equipment cost, complex setup. acs.org | Amine catalysts, protonated intermediates, final products. acs.org |

| Mass Spec. | Ionization and mass-to-charge ratio analysis. | High sensitivity and selectivity for target analytes and trace components. acs.org | Excellent for quantitative analysis of complex mixtures. acs.org | Typically requires extraction from the bulk reaction (online, not truly in-situ). | Neutral organic reactants and products. acs.org |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

ML algorithms can be trained on datasets of chemical reactions to build predictive models. beilstein-journals.org These models can be categorized as global or local. researchgate.net A global model, trained on a vast and diverse database of reactions, could suggest general starting conditions (catalyst, solvent, base) for a new reaction like the N-alkylation of tetrahydrofurfurylamine. beilstein-journals.orgresearchgate.net A local model, on the other hand, would be fine-tuned on a specific reaction class, such as reductive aminations of furan-based aldehydes. researchgate.net This local model could then be used to precisely optimize the specific parameters to maximize the yield of this compound while minimizing known impurities. d-nb.info

The integration of ML with automated, high-throughput experimentation platforms creates a "self-driving" or "self-optimizing" laboratory. researchgate.netbeilstein-journals.org In such a system, an ML algorithm (e.g., a Bayesian optimizer or a neural network) analyzes previous experimental results and suggests the next set of conditions most likely to improve the outcome (e.g., higher yield or lower E-factor). researchgate.netd-nb.info A robotic system then performs these experiments, and the results are fed back to the algorithm, closing the optimization loop. This approach has been shown to be more data-efficient than human intuition or traditional design of experiments, rapidly identifying optimal conditions from a large parameter space with a minimal number of experiments. researchgate.netd-nb.info For a reaction like the N-benzylation of an amine, an ML algorithm successfully navigated the trade-off between maximizing the space-time yield (STY) and minimizing the formation of an undesired tertiary amine impurity. d-nb.info This same paradigm is directly applicable to optimizing the synthesis of this compound.

Interactive Table 2: Machine Learning Applications in Chemical Synthesis Optimization

| ML Approach | Description | Application in Synthesis | Potential for this compound |

|---|---|---|---|

| Supervised Learning | Models learn from labeled data (e.g., reaction conditions and corresponding yields). nih.gov | Predicting reaction outcomes, yields, and selectivity. beilstein-journals.org | Predict the yield of this compound under various temperature, pressure, and catalyst conditions. |

| Bayesian Optimization | A probabilistic model-based approach for finding the maximum of a black-box function. | Efficiently explores a parameter space to find optimal reaction conditions with few experiments. researchgate.net | Rapidly identify the optimal temperature and reactant ratio to maximize purity. |

| Neural Networks | A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. nih.govengineering.org.cn | Predicting reaction rates, mechanisms, and retrosynthetic pathways. ijsea.comresearchgate.net | Develop a model that predicts byproduct formation based on the electronic properties of reactants. |

| Active Learning | The algorithm interactively queries a user (or an information source) to label new data points. researchgate.net | Guides automated robotic platforms to select the most informative experiments to run next. | Create a self-optimizing workflow that continuously refines the synthesis process in a flow reactor. |

Flow Chemistry and Continuous Processing for this compound Synthesis

The transition from traditional batch chemistry to continuous flow processing represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, control, and scalability. chim.itd-nb.info The synthesis of this compound, particularly if it involves exothermic steps, high pressures, or unstable intermediates, is an ideal candidate for this technology. labmanager.com

In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors. vapourtec.com The small internal volume of these reactors provides a very high surface-area-to-volume ratio, enabling superior heat transfer compared to large batch vessels. chim.it This allows highly exothermic reactions to be run safely at higher temperatures, dramatically increasing reaction rates. mt.com Furthermore, precise control over residence time—the duration reactants spend in the heated zone—is achieved by adjusting the flow rate and reactor volume, allowing for fine-tuning of the reaction to maximize product formation and minimize degradation. chim.it

For a potential synthesis of this compound via reductive amination, a flow process could involve pumping tetrahydrofurfural and ethylamine through a packed-bed reactor containing a heterogeneous hydrogenation catalyst under a stream of hydrogen. acs.org The pressure can be precisely controlled with a back-pressure regulator, allowing the use of solvents above their normal boiling points to increase solubility and reaction rates. mt.com This approach minimizes the inventory of hazardous materials (like hydrogen gas) at any given time, significantly improving process safety. labmanager.com Such continuous processes have been successfully used to synthesize other N-heterocycles, achieving high conversion rates and excellent stability over extended periods. frontiersin.org The integration of in-line analytical techniques, as described in section 7.1, allows for real-time monitoring and control, ensuring the process remains in a steady state of optimal performance. rsc.org

Interactive Table 3: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Reaction Scale | Grams to Kilograms | Milligrams to Multi-ton/year (via numbering-up) | Seamless scalability from lab to production. chim.it |

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-area-to-volume ratio. chim.it | Superior control of exothermic reactions, enhanced safety. |

| Temperature/Pressure | Limited by solvent boiling point at atmospheric pressure. | Can operate at superheated temperatures and high pressures. mt.com | Wider operational window, faster reaction rates. |

| Residence Time | Controlled by reaction duration (hours). | Precisely controlled by flow rate (seconds to minutes). chim.it | Fine-tuning of reaction, suppression of side reactions. |

| Safety | Large quantities of reactants and intermediates present. | Small reactor volumes limit the amount of hazardous material. labmanager.com | Inherently safer, especially for high-energy reactions. |

| Process Control | Manual or delayed feedback control. | Amenable to real-time monitoring and automated control. rsc.orgmt.com | Consistent product quality, rapid optimization. |

Interdisciplinary Approaches to Chemical Research of this compound and Analogues

The future relevance of this compound will be defined not just by how it is made, but by what it can do. Unlocking its full potential requires an interdisciplinary approach that bridges computational chemistry, advanced synthesis, and various applied sciences. hokudai.ac.jp The structural motif—a tetrahydrofuran (B95107) ring linked to a secondary amine—is a common feature in biologically active molecules and functional materials.

In medicinal chemistry and pharmacology, analogues of this compound have shown biological activity. For example, Zylofuramine (d-Threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine) acts as a norepinephrine-dopamine releasing agent. Other N-alkylated heterocyclic amines are foundational to a vast range of pharmaceuticals. acs.org Future research could involve the synthesis of a library of this compound analogues, where the ethyl group is replaced by other alkyl or functionalized chains. Computational chemistry could first be employed to predict the properties of these virtual compounds, such as their binding affinity to specific biological targets or their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. hokudai.ac.jp The most promising candidates could then be synthesized using the optimized flow chemistry methods discussed previously and subsequently tested in biological assays.

In materials science, amines like tetrahydrofurfurylamine are used as building blocks or modifying agents for polymers. researchgate.net this compound could serve as a monomer or a grafting agent to impart specific properties, such as basicity, hydrophilicity, or metal-chelating ability, to a polymer backbone. Interdisciplinary research in this area would involve collaboration between synthetic chemists to produce the molecule, polymer scientists to incorporate it into new materials, and materials engineers to characterize the properties (e.g., thermal stability, mechanical strength, surface energy) of the resulting functional polymers. This synergistic approach, combining prediction, synthesis, and application-focused testing, is crucial for accelerating the discovery of novel uses for this compound and its derivatives. hokudai.ac.jp

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-Ethyltetrahydrofurfurylamine, and how can its purity be validated?

- Methodological Answer : A common synthesis involves reacting tetrahydrofurfurylamine with ethylating agents (e.g., ethyl halides) under basic conditions. For example, microwave-assisted synthesis using phenyl benzoyloxycarbamate and imidazole in acetonitrile at 100°C for 2 hours yields derivatives with 64% efficiency after purification via flash chromatography . Purity validation typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), complemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Q. How is this compound characterized using spectroscopic and thermochemical methods?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions on the tetrahydrofuran ring. Thermochemical properties, such as molar excess enthalpies, are measured via calorimetry and compared with computational models (e.g., density functional theory) to validate experimental data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets emphasize using fume hoods, nitrile gloves, and flame-resistant lab coats due to its flammability and potential respiratory irritation. Hazard assessments should follow guidelines from Prudent Practices in the Laboratory (National Academies Press), including risk analysis for spills, inhalation, and waste disposal .

Q. What are the CAS registry details and regulatory status of this compound?

- Methodological Answer : The compound is registered under CAS 1077-56-1 and EC 214-073-3 (updated 31/05/2018). Researchers must comply with REACH regulations for EU-based studies and ensure proper documentation for international shipping due to its controlled status .

Advanced Research Questions

Q. How can reaction conditions be optimized for microwave-assisted synthesis of this compound derivatives?

- Methodological Answer : Optimization involves varying microwave power (100–150 W), solvent polarity (e.g., acetonitrile vs. THF), and catalyst loading (e.g., imidazole at 10 mol%). Reaction progress is monitored via thin-layer chromatography (TLC), with yield improvements achieved by adjusting irradiation time (1–4 hours) and temperature (80–120°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。